

Application Notes: Indium-111 Labeled Cell Tracking in Preclinical Models

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Compound of Interest

Compound Name: *Indium IN-111 chloride*

Cat. No.: *B12762705*

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Introduction

Indium-111 (^{111}In) is a gamma-emitting radionuclide widely utilized for in vivo cell tracking in preclinical research. Its relatively long half-life of 2.8 days allows for the monitoring of cell trafficking and biodistribution over several days.[1][2][3] This technique is invaluable for evaluating the fate of therapeutic cells, such as stem cells, immune cells (e.g., T-cells, dendritic cells), and other cell-based therapies. The tracking of these cells provides crucial information on their homing to target tissues, persistence, and off-target accumulation, which are critical parameters in the development of new cellular therapies.[4][5][6]

The most common method for labeling cells with ^{111}In is through the use of ^{111}In -oxine (8-hydroxyquinoline), a lipophilic chelate that can passively diffuse across the cell membrane.[7][8] Once inside the cell, the less stable ^{111}In -oxine complex dissociates, and the $^{111}\text{In}^{3+}$ ion binds to intracellular proteins, effectively trapping the radionuclide within the cell.[7] The labeled cells can then be administered to preclinical models, and their distribution can be visualized non-invasively using Single Photon Emission Computed Tomography (SPECT) or SPECT/CT imaging.[4][9]

Principle of the Method

The process of ^{111}In cell tracking involves several key stages:

- **Cell Isolation and Preparation:** The cells of interest are isolated and prepared in a suitable suspension.

- **Radiolabeling:** The cells are incubated with ^{111}In -oxine, allowing the radionuclide to enter and become trapped within the cells.
- **Washing and Quality Control:** Unbound ^{111}In -oxine is removed by centrifugation, and the labeling efficiency and cell viability are assessed.
- **Administration:** The labeled cells are administered to the preclinical model, typically via intravenous injection.
- **In Vivo Imaging:** The biodistribution of the labeled cells is monitored over time using SPECT or SPECT/CT imaging.
- **Ex Vivo Biodistribution:** At the end of the study, tissues and organs are harvested to quantify the radioactivity and confirm the imaging data.

Key Considerations

- **Cell Viability and Function:** It is crucial to ensure that the radiolabeling process does not adversely affect cell viability or function.[\[10\]](#) Post-labeling viability assays are essential.[\[9\]](#)
[\[10\]](#)
- **Label Stability:** The retention of ^{111}In within the labeled cells is critical for accurate tracking. Efflux of the radionuclide can lead to misinterpretation of the imaging data.[\[4\]](#)
- **Radiation Dose:** The amount of radioactivity used for labeling should be optimized to provide a good quality image while minimizing potential radiation-induced damage to the cells.[\[11\]](#)
- **Preclinical Model:** The choice of the preclinical model should be appropriate for the specific research question and the type of cells being tracked.

Experimental Protocols

Protocol 1: Labeling of Cells with ^{111}In -Oxine

This protocol is a general guideline for labeling cells with ^{111}In -oxine and should be adapted based on the specific cell type and experimental requirements.

Materials:

- Cells of interest in suspension
- ^{111}In -oxine solution
- Phosphate-buffered saline (PBS) or saline
- Sterile conical tubes (15 mL or 50 mL)
- Centrifuge
- Gamma counter
- Waterproof and sterile gloves, lab coat, and other personal protective equipment

Procedure:

- Cell Preparation: Isolate and suspend the cells in a suitable buffer or saline at a concentration of $1\text{-}5 \times 10^7$ cells/mL.
- Radiolabeling:
 - In a sterile conical tube, add approximately 20 MBq of ^{111}In -oxine solution to the cell suspension.[\[7\]](#)
 - Incubate the mixture for 10-15 minutes at room temperature, with gentle swirling every few minutes to prevent cell sedimentation.[\[7\]](#)
- Washing:
 - After incubation, add at least 3 volumes (e.g., 9 mL) of PBS or saline to the cell suspension.[\[7\]](#)
 - Centrifuge the cells at 150-200 x g for 5 minutes.[\[7\]](#)
 - Carefully remove and collect the supernatant containing unbound ^{111}In -oxine.
 - Gently resuspend the cell pellet in 5-10 mL of fresh PBS or saline.

- Repeat the centrifugation and washing step one more time to ensure complete removal of unbound radioactivity.
- Labeling Efficiency Calculation:
 - Measure the radioactivity in the cell pellet and in the combined supernatants using a gamma counter.
 - Calculate the labeling efficiency using the following formula: Labeling Efficiency (%) = $\frac{\text{Radioactivity in cell pellet}}{\text{Radioactivity in cell pellet} + \text{Radioactivity in supernatants}} \times 100$
- Cell Resuspension: Gently resuspend the final cell pellet in a suitable medium for injection (e.g., sterile saline or culture medium).
- Quality Control:
 - Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess the impact of the labeling procedure on cell health.
 - Visually inspect the labeled cell suspension for any clumps or aggregates before injection.

[7]

Protocol 2: In Vivo SPECT/CT Imaging

This protocol outlines the general procedure for acquiring SPECT/CT images of preclinical models administered with ^{111}In -labeled cells.

Materials:

- Preclinical model (e.g., mouse, rat)
- Anesthesia system (e.g., isoflurane)
- SPECT/CT scanner
- Animal handling and monitoring equipment

Procedure:

- Animal Preparation:
 - Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
 - Position the animal on the scanner bed and ensure it is kept warm throughout the imaging session.
- Administration of Labeled Cells:
 - Administer a known amount of ^{111}In -labeled cells to the animal, typically via intravenous (tail vein) injection. The typical injected dose for mice is around 7-10 MBq.[\[4\]](#)[\[12\]](#)
- SPECT/CT Acquisition:
 - Acquire SPECT images at various time points post-injection (e.g., 1, 24, 48, and 72 hours) to monitor the biodistribution of the cells.[\[1\]](#)[\[13\]](#)
 - Set the energy windows for the SPECT acquisition to the photopeaks of ^{111}In (171 keV and 245 keV).[\[1\]](#)
 - Acquire a CT scan for anatomical co-registration and attenuation correction.
- Image Reconstruction and Analysis:
 - Reconstruct the SPECT and CT images using the manufacturer's software.
 - Fuse the SPECT and CT images to visualize the localization of the labeled cells within the anatomical context.
 - Perform quantitative analysis by drawing regions of interest (ROIs) over various organs and tissues to determine the percentage of injected dose per gram of tissue (%ID/g).

Protocol 3: Cell Viability Assay (Trypan Blue Exclusion)

This is a simple and rapid method to assess cell viability post-labeling.

Materials:

- ^{111}In -labeled cell suspension
- Trypan Blue solution (0.4%)
- Hemocytometer or automated cell counter
- Microscope

Procedure:

- Sample Preparation:
 - Take a small aliquot of the labeled cell suspension.
 - Dilute the cells with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
 - Incubate for 1-2 minutes at room temperature.
- Cell Counting:
 - Load the cell suspension into a hemocytometer.
 - Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
- Viability Calculation:
 - Calculate the percentage of viable cells using the following formula: $\text{Cell Viability (\%)} = (\text{Number of viable cells} / \text{Total number of cells}) \times 100$

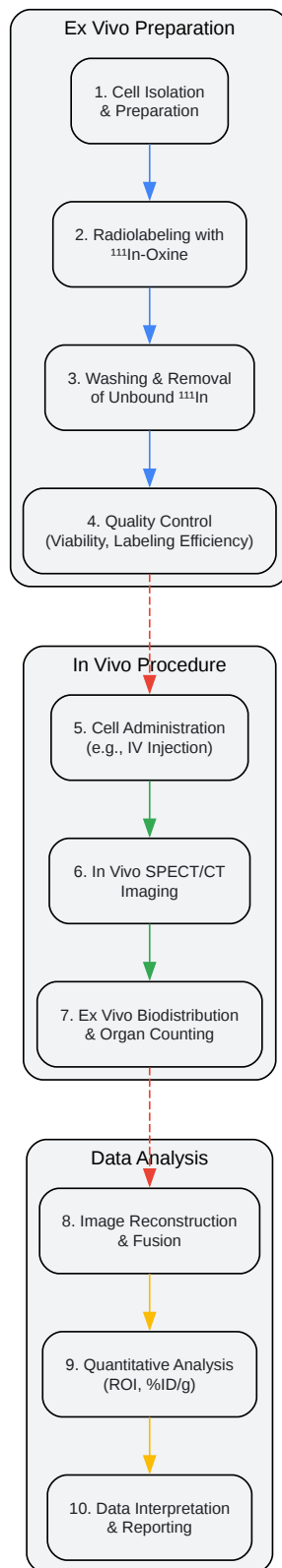
Quantitative Data Summary

The following table summarizes typical quantitative data obtained from ^{111}In -labeled cell tracking studies in preclinical models.

Parameter	Typical Value	Cell Type	Preclinical Model	Reference
Labeling Efficiency	~25%	Human Mesenchymal Stem Cells	N/A (in vitro)	[11]
20.6 ± 6.1%	5T33 Murine Myeloma Cells	N/A (in vitro)	[4]	
Cell Viability (Post-labeling)	>95%	Human Mesenchymal Stem Cells	N/A (in vitro)	[9]
¹¹¹ In Retention (in vitro)	76.0 ± 5.1% at 2h	5T33 Murine Myeloma Cells	N/A (in vitro)	[4]
46.0 ± 9.6% at 20h	5T33 Murine Myeloma Cells	N/A (in vitro)	[4]	
61% at 48h	Human Mesenchymal Stem Cells	N/A (in vitro)	[9]	
Biodistribution (Ex vivo, 24h post-injection, %ID/g)				
Liver	~10-30%	Various	Mouse	[12][14][15]
Spleen	~15-35%	Various	Mouse	[12][14][15]
Lungs	~1-5%	Various	Mouse	[12][15]
Bone Marrow	~5-15%	Various	Mouse	[12][15]
Blood	<5%	Various	Mouse	[12][14][15]
Tumor	Variable (e.g., 52.9% at 72h)	Monoclonal Antibody	Mouse	[13]

Visualizations

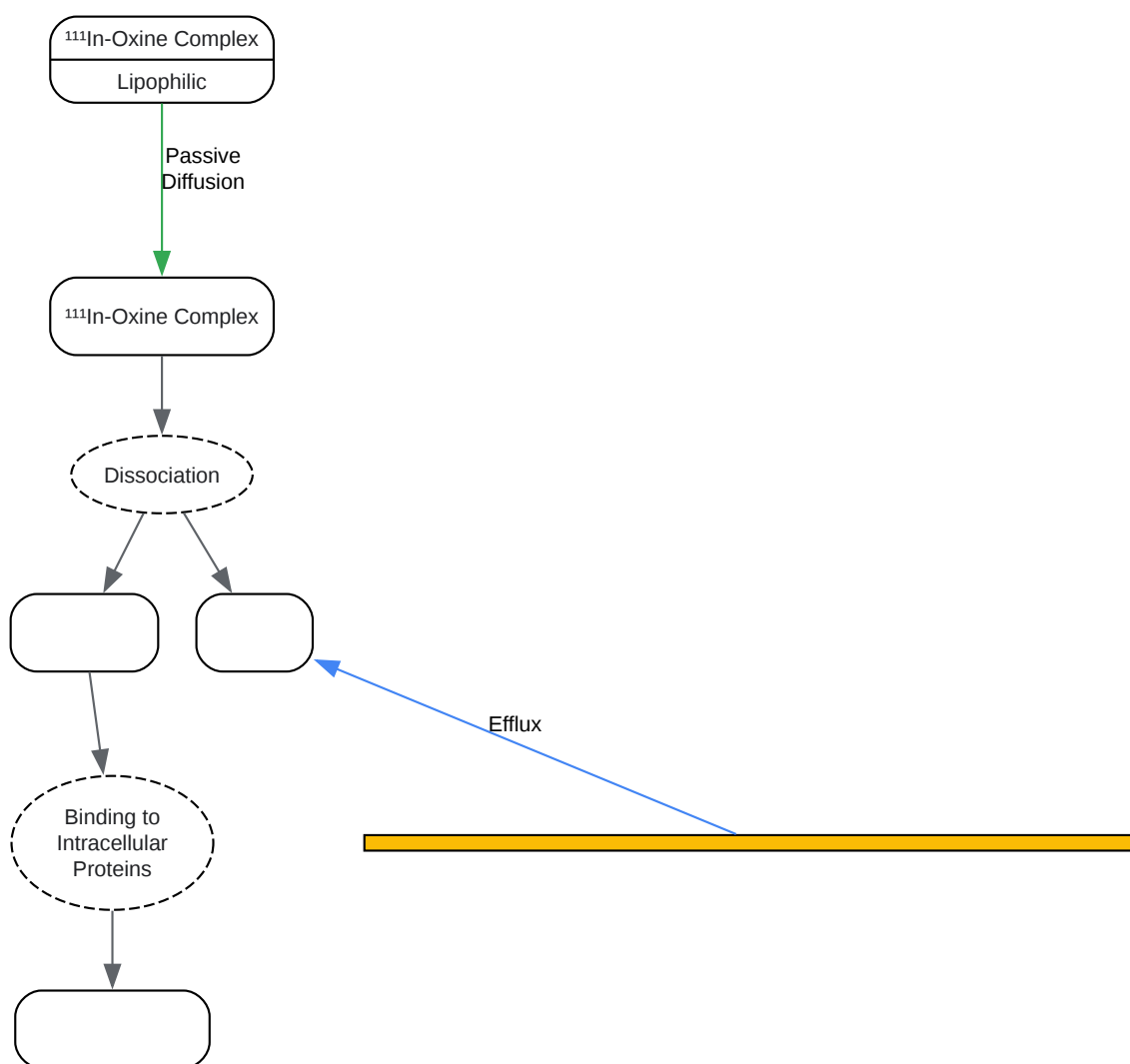
Experimental Workflow for ^{111}In Cell Tracking



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Caption: Workflow of ^{111}In -labeled cell tracking from preparation to data analysis.

Mechanism of ^{111}In -Oxine Cell Labeling



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Caption: Mechanism of cellular uptake and trapping of Indium-111 using ^{111}In -oxine.

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